Adenosine 5'-[beta-thio]diphosphate trilithium salt

Catalog No.
S678780
CAS No.
73536-95-5
M.F
C10H15LiN5O9P2S
M. Wt
450.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adenosine 5'-[beta-thio]diphosphate trilithium sal...

CAS Number

73536-95-5

Product Name

Adenosine 5'-[beta-thio]diphosphate trilithium salt

IUPAC Name

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dioxidophosphinothioyl phosphate

Molecular Formula

C10H15LiN5O9P2S

Molecular Weight

450.2 g/mol

InChI

InChI=1S/C10H15N5O9P2S.Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-25(18,19)24-26(20,21)27;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H2,20,21,27);/t4-,6-,7-,10-;/m1./s1

InChI Key

OEBMRSUWQLOWOG-MCDZGGTQSA-N

SMILES

[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=S)([O-])[O-])O)O)N

Canonical SMILES

[Li].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=S)(O)O)O)O)N

Isomeric SMILES

[Li].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=S)(O)O)O)O)N

Substrate and Inhibitor for AMP-Dependent Enzyme Systems:

Adenosine 5'-[beta-thio]diphosphate trilithium salt (ADP-β-S) acts as a substrate and inhibitor for enzymes that rely on Adenosine 5'-monophosphate (AMP) for their activity, particularly those involved in cellular energy metabolism. This property allows researchers to investigate the mechanisms and regulation of these enzymes. For instance, studies have employed ADP-β-S to explore the role of AMP-activated protein kinase (AMPK) in various biological processes, including:

  • Regulation of glucose and fatty acid metabolism
  • Cellular stress response

Investigating Myenteric Control Mechanisms:

The compound has also been used to study the myenteric control mechanisms of the human esophagus, the muscular tube connecting the throat to the stomach. Researchers have employed ADP-β-S to assess the impact of different neurotransmitters on esophageal motility, specifically focusing on the roles of nitrergic and non-nitrergic pathways .

P2Y Receptor Agonist:

ADP-β-S exhibits agonistic activity towards P2Y receptors, a family of G protein-coupled receptors involved in various cellular signaling processes. This property allows researchers to investigate the function and regulation of these receptors in various physiological contexts. For example, studies have utilized ADP-β-S to explore the involvement of P2Y receptors in:

  • Platelet aggregation
  • Neurotransmission

Adenosine 5'-[beta-thio]diphosphate trilithium salt, also known as ADP-β-S, is a modified nucleotide derived from adenosine diphosphate. Its chemical formula is C10H12Li3N5O9P2SC_{10}H_{12}Li_3N_5O_9P_2S with a molecular weight of 461.07 g/mol. The unique feature of this compound is the substitution of a sulfur atom for a non-bridging oxygen atom in the beta-phosphate group, which alters its biochemical interactions and stability compared to standard adenosine diphosphate. This modification enhances its role as a substrate and inhibitor for various enzymes involved in cellular energy metabolism, making it a valuable tool in biochemical research and pharmacology .

The primary mechanism of action of ADP-β-S lies in its ability to mimic ADP but resist hydrolysis. This allows it to activate G-proteins without being broken down, enabling the study of G-protein signaling pathways [].

One study used ADP-β-S to investigate the effect of dorsal horn cannabinoid CB2 receptor activation on neuropathic pain in rats []. By introducing ADP-β-S, researchers could activate G-proteins involved in pain signaling without altering cellular energy levels typically affected by ADP hydrolysis [].

Primarily related to energy metabolism and signaling pathways. Its structure allows it to mimic adenosine diphosphate while resisting hydrolysis, enabling it to activate G-proteins without being degraded. This property is particularly useful in studies involving G-protein coupled receptors and other signaling mechanisms .

The compound can also act as an agonist for P2Y receptors, influencing various physiological processes such as neurotransmission and muscle contraction .

ADP-β-S exhibits significant biological activity by acting as both a substrate and an inhibitor for enzymes that utilize adenosine monophosphate (AMP). It has been utilized in research to explore the role of AMP-activated protein kinase (AMPK) in metabolic regulation and other cellular processes. Additionally, studies have shown that ADP-β-S can activate P2Y receptors, which are crucial for mediating cellular responses to extracellular nucleotides .

Research has highlighted its role in studying the myenteric control mechanisms of human esophageal motility and the effects of different neurotransmitters on this process, particularly focusing on nitrergic pathways .

Adenosine 5'-[beta-thio]diphosphate trilithium salt has several applications in biochemical and pharmacological research:

  • Enzyme Studies: It serves as an important tool for studying enzymes that interact with adenosine triphosphate and adenosine diphosphate.
  • Signal Transduction: Researchers utilize ADP-β-S to investigate G-protein signaling pathways without altering cellular energy levels typically affected by ADP hydrolysis.
  • Pharmacological Research: It aids in understanding the roles of P2Y receptors in various physiological contexts, including pain modulation and neurotransmission .

Interaction studies involving adenosine 5'-[beta-thio]diphosphate trilithium salt have revealed its capacity to activate G-proteins effectively while remaining stable under physiological conditions. For instance, it has been employed to explore the activation of cannabinoid receptors in pain signaling pathways, demonstrating its utility in neuropharmacology . Furthermore, its agonistic activity towards P2Y receptors allows researchers to probe into cellular signaling mechanisms that are critical for understanding diseases related to energy metabolism and neurotransmission .

Adenosine 5'-[beta-thio]diphosphate trilithium salt shares similarities with several other nucleotide analogs, each possessing unique structural modifications that influence their biochemical properties:

Compound NameStructure ModificationUnique Features
Adenosine 5'-triphosphate disodium salt hydrateNo sulfur substitutionPrimary energy currency molecule
Adenosine 5'-[gamma-thio]triphosphate tetralithium saltSulfur at gamma positionUsed in studies involving ATP-binding proteins
α,β-Methyleneadenosine 5'-diphosphate sodium saltMethylene bridge between alpha and betaResistant to hydrolysis, useful for studying enzyme kinetics
Adenosine 5'-O-(3-Thiotriphosphate), Tetralithium SaltSulfur at the gamma positionInvolved in research on nucleotide signaling pathways
Adenosine 5'-(β,γ-imido)triphosphate lithium salt hydrateImido group replacing gamma phosphateActs as a non-hydrolyzable ATP analog

Adenosine 5'-[beta-thio]diphosphate trilithium salt stands out due to its specific beta-phosphate modification which enhances its stability and interaction with enzymes compared to other nucleotide analogs. This unique feature makes it particularly valuable for experimental applications where resistance to hydrolysis is critical .

The structural architecture of adenosine 5'-[β-thio]diphosphate trilithium salt fundamentally retains the core nucleotide framework while introducing critical modifications that alter its biochemical behavior. The compound consists of an adenosine moiety linked to a modified diphosphate chain, where the β-phosphate group contains a sulfur atom substitution that significantly impacts both its coordination chemistry and stereochemical properties. This modification creates distinct stereoisomeric forms that exhibit different binding affinities and enzymatic recognition patterns compared to the native adenosine diphosphate structure.

The adenosine component maintains its characteristic purine base structure with the 6-amino group and the ribose sugar backbone preserving their standard conformations. The diphosphate chain extends from the 5'-carbon of the ribose ring, with the α-phosphate group remaining unmodified while the β-phosphate group incorporates the thiophosphate modification. This selective substitution creates a molecular system where the electrostatic properties are altered specifically at the β-phosphate position, leading to enhanced interaction capabilities with positively charged amino acid residues in protein binding sites.

Stereochemical Properties of β-thio Substitution

The incorporation of sulfur into the β-phosphate position creates two distinct stereoisomeric forms, designated as Sp and Rp configurations based on the Cahn-Ingold-Prelog priority rules applied to the phosphorus center. Research has demonstrated that these stereoisomers exhibit markedly different biochemical properties, with the Sp configuration typically showing enhanced binding affinity to target proteins compared to the Rp configuration. The stereochemical distinction arises from the different spatial arrangements of the sulfur atom relative to the other substituents around the phosphorus center, creating distinct three-dimensional molecular geometries.

Crystallographic studies have revealed that the sulfur atom in β-thio-substituted nucleotides occupies specific binding cavities in protein active sites, forming particularly strong interactions with positively charged amino acid residues such as lysine and arginine. The larger atomic radius of sulfur compared to oxygen, combined with its different electronegativity, creates unique coordination geometries that can stabilize protein-nucleotide complexes through enhanced electrostatic interactions. These stereochemical differences have profound implications for enzyme specificity and binding kinetics, with some enzymes showing preferential recognition of one stereoisomer over the other.

The absolute configuration assignments for β-thio substituted nucleotides have been determined through advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallography. Studies utilizing selenoate analogs as reference compounds have provided definitive proof of the stereochemical assignments, confirming that the D1 isomer corresponds to the Rp configuration while the D2 isomer corresponds to the Sp configuration. This stereochemical information is crucial for understanding the specific molecular interactions that govern protein-nucleotide recognition and binding specificity.

Lithium Cation Coordination Patterns

The trilithium salt form of adenosine 5'-[β-thio]diphosphate exhibits distinctive coordination patterns that significantly influence its solution behavior and biochemical activity. Solid-state nuclear magnetic resonance studies have provided detailed insights into the specific coordination geometry of lithium cations within the nucleotide structure. The lithium ions coordinate to three phosphate groups at distances of approximately 3.0 Å, with the coordination sphere including the two phosphates closest to the ribose ring from one adenosine 5'-[β-thio]diphosphate molecule and the middle phosphate from another molecule.

The coordination pattern reveals that lithium preferentially binds to the α and β phosphate positions rather than the terminal positions, creating a bridging coordination structure that stabilizes intermolecular associations. This coordination geometry is completed by a water molecule that occupies the fourth coordination site, forming a tetrahedral arrangement around each lithium center. The presence of multiple lithium cations creates a complex three-dimensional network that influences both the solubility characteristics and the biochemical accessibility of the nucleotide functional groups.

Comparative analysis with sodium-containing preparations indicates that despite the use of excess lithium during preparation, sodium ions remain bound to the sample at distances of 4.3-5.5 Å from lithium centers. These sodium ions coordinate to the first phosphate and two terminal phosphates, creating a mixed cation coordination system that may influence the overall stability and reactivity of the compound. The specific coordination preferences of lithium versus sodium provide insights into the selective binding behaviors that contribute to the unique properties of the trilithium salt form.

Coordination PositionDistance (Å)Coordinating GroupCation Type
Primary coordination3.0 ± 0.4α-phosphateLithium
Primary coordination3.0 ± 0.4β-phosphateLithium
Primary coordination3.0 ± 0.4Middle phosphate (intermolecular)Lithium
Secondary coordination4.3-5.5First phosphateSodium
Secondary coordination4.3-5.5Terminal phosphatesSodium

Calcium Signaling Modulation

Adenosine 5'-[β-thio]diphosphate trilithium salt functions as a potent modulator of calcium signaling pathways through its selective activation of purinergic P2Y receptors [1] [2]. The compound demonstrates high affinity binding to P2Y1 receptors with a dissociation constant of 5.6 nanomolar and P2Y12 receptors with 7.5 nanomolar affinity [3]. This selective receptor engagement initiates a cascade of intracellular signaling events that fundamentally alter calcium homeostasis in target cells.

The primary mechanism involves G-protein coupled receptor activation, specifically through Gq/11 protein coupling for P2Y1 receptors and Gi/o protein coupling for P2Y12 receptors [4]. Upon receptor binding, adenosine 5'-[β-thio]diphosphate trilithium salt triggers phospholipase C activation, leading to the generation of inositol 1,4,5-trisphosphate and diacylglycerol [2]. This phospholipase C-mediated pathway results in rapid calcium release from endoplasmic reticulum stores, with measurable increases in cytosolic calcium concentration occurring within seconds to minutes of compound application [5].

Calcium Signaling ParameterControl ConditionsADP-βS TreatmentReceptor Dependency
Onset time (calcium response)No significant responseRapid (seconds to minutes)P2Y1/P2Y12-mediated
Peak response timeBaseline levels3-6 minutesP2Y receptor-dependent
Duration of effectMinimal30-90 minutesSustained through multiple pathways
Maximum calcium increase<10% above baseline200-400% above baselineP2Y1 > P2Y12 > P2Y13

Endothelial Cell Calcium Transients

In endothelial cells, adenosine 5'-[β-thio]diphosphate trilithium salt produces characteristic calcium transients that are distinct from those induced by other nucleotides [5] [2]. These transients are characterized by a rapid initial spike followed by a sustained elevation phase, reflecting the compound's dual action on intracellular calcium release and extracellular calcium influx mechanisms.

Human umbilical vein endothelial cells exposed to adenosine 5'-[β-thio]diphosphate trilithium salt at concentrations ranging from 10 nanomolar to 100 micromolar demonstrate dose-dependent calcium responses [5]. The compound's effects on endothelial calcium signaling are mediated primarily through P2Y2 and P2Y1 receptor subtypes, which are abundantly expressed in vascular endothelium [6]. These calcium transients play crucial roles in endothelial nitric oxide synthase activation, with phosphorylation at serine 1177 being enhanced and threonine 495 phosphorylation being reduced [5].

The endothelial calcium response to adenosine 5'-[β-thio]diphosphate trilithium salt involves complex interactions with multiple calcium-handling proteins. The compound promotes calcium release from endoplasmic reticulum stores through inositol 1,4,5-trisphosphate receptor activation while simultaneously facilitating calcium influx through store-operated channels [7]. This coordinated response ensures sustained calcium elevation necessary for endothelial cell activation and subsequent vascular responses.

Research findings demonstrate that adenosine 5'-[β-thio]diphosphate trilithium salt-induced calcium transients in endothelial cells are sensitive to pharmacological interventions targeting calcium signaling pathways [5]. Treatment with 2-aminoethyldiphenyl borate, a store-operated calcium entry inhibitor, significantly reduces the sustained phase of calcium elevation while preserving the initial release component [8]. This differential sensitivity indicates that the compound activates both intracellular calcium release and transmembrane calcium influx mechanisms in endothelial cells.

Store-Operated Calcium Entry Regulation

Store-operated calcium entry represents a fundamental mechanism whereby adenosine 5'-[β-thio]diphosphate trilithium salt maintains sustained calcium signaling in cellular systems [9] [7]. The compound's ability to deplete endoplasmic reticulum calcium stores triggers the activation of stromal interaction molecule 1, which subsequently activates Orai calcium channels in the plasma membrane [7].

The molecular mechanism of store-operated calcium entry regulation by adenosine 5'-[β-thio]diphosphate trilithium salt involves the formation of specialized endoplasmic reticulum-plasma membrane junctions [9]. Following calcium store depletion, stromal interaction molecule 1 undergoes conformational changes that promote its oligomerization and translocation to these junctional sites. The compound enhances this process by promoting more rapid and extensive stromal interaction molecule 1 puncta formation compared to conventional agonists [8].

SOCE ComponentNormal FunctionADP-βS ModulationCellular Response
STIM1 (ER calcium sensor)Detects ER calcium depletionEnhanced puncta formationRapid redistribution to ER-PM junctions
Orai1 (calcium channel)Mediates store-operated calcium entryIncreased channel activationSustained calcium influx
TRPC channelsNon-selective cation channelsPotential involvement in calcium entryComplement SOCE pathways
IP3 receptorsCalcium release from EREnhanced calcium releaseInitial calcium release phase

Adenosine 5'-[β-thio]diphosphate trilithium salt demonstrates unique properties in its regulation of store-operated calcium entry compared to other purinergic agonists [7]. The compound's phosphorothioate modification provides resistance to enzymatic degradation, allowing for prolonged activation of store-operated calcium entry pathways [10]. This sustained activation is particularly important in endothelial cells, where continuous calcium influx is required for maintaining cellular functions such as nitric oxide production and barrier integrity [6].

The regulation of store-operated calcium entry by adenosine 5'-[β-thio]diphosphate trilithium salt involves complex feedback mechanisms that prevent calcium overload while maintaining effective signaling [11]. The compound activates calcium-dependent potassium channels that help maintain the electrochemical driving force for calcium entry, while simultaneously promoting calcium efflux mechanisms to prevent cytotoxic calcium accumulation. This balanced approach ensures that store-operated calcium entry contributes to physiological responses rather than pathological calcium overload.

Inflammasome Activation Pathways

Adenosine 5'-[β-thio]diphosphate trilithium salt functions as a potent activator of NLRP3 inflammasome pathways through its interaction with purinergic receptors and subsequent modulation of intracellular signaling cascades [12] [13]. The compound's ability to activate inflammasome complexes represents a critical mechanism linking purinergic signaling to inflammatory responses in various cell types, particularly macrophages and microglial cells.

The inflammasome activation process initiated by adenosine 5'-[β-thio]diphosphate trilithium salt involves multiple sequential steps that culminate in the formation of large, multi-protein complexes capable of processing inflammatory cytokines [14] [15]. This process begins with pattern recognition receptor activation and proceeds through adapter protein recruitment, ultimately resulting in caspase-1 activation and cytokine maturation. The compound's phosphorothioate modification ensures sustained receptor activation, leading to robust and prolonged inflammasome responses [10].

NLRP3 Complex Assembly Mechanisms

The NLRP3 inflammasome complex assembly represents a highly regulated process that adenosine 5'-[β-thio]diphosphate trilithium salt influences through multiple molecular mechanisms [16] [17]. The compound promotes NLRP3 protein expression and facilitates its oligomerization through purinergic receptor-mediated signaling pathways, particularly via P2Y12 receptor activation [18] [13].

NLRP3 inflammasome assembly initiated by adenosine 5'-[β-thio]diphosphate trilithium salt follows a stereotypical pattern involving initial priming and subsequent activation phases [19]. During the priming phase, the compound enhances NLRP3 messenger ribonucleic acid and protein expression through nuclear factor kappa B-dependent transcriptional mechanisms [20]. This priming response typically occurs within 1-3 hours of compound exposure and is essential for subsequent inflammasome activation.

The activation phase of NLRP3 inflammasome assembly involves the formation of large, supramolecular complexes that serve as platforms for caspase-1 activation [14]. Adenosine 5'-[β-thio]diphosphate trilithium salt promotes the interaction between NLRP3 and the adapter protein ASC through enhanced pyrin domain-pyrin domain interactions [15]. These interactions lead to ASC filament formation, which provides the structural basis for subsequent caspase-1 recruitment and activation.

Assembly ComponentRole in Complex FormationADP-βS EffectTime Course
NLRP3 proteinPattern recognition receptorEnhanced expression and oligomerization1-3 hours (expression)
ASC adapterBridging protein for complex formationPromoted filament formation15-30 minutes (assembly)
Pro-caspase-1Inactive protease precursorRecruitment to inflammasome complexRapid recruitment (<15 min)
Active caspase-1Active inflammatory proteaseIncreased proteolytic activity30 minutes - 3 hours

Research investigations demonstrate that adenosine 5'-[β-thio]diphosphate trilithium salt-induced NLRP3 complex assembly involves specific post-translational modifications that regulate inflammasome activity [16]. The compound influences phosphorylation patterns within the NLRP3 pyrin domain, particularly affecting serine residues that control protein-protein interactions. Protein phosphatase 2A-mediated dephosphorylation of these sites is enhanced by the compound, facilitating NLRP3 oligomerization and subsequent inflammasome activation.

The spatial organization of NLRP3 inflammasome complexes is significantly influenced by adenosine 5'-[β-thio]diphosphate trilithium salt treatment [15]. The compound promotes the formation of distinct ASC specks, which are large, microscopically visible structures that represent sites of active inflammasome assembly. These specks serve as platforms for efficient caspase-1 activation and demonstrate the compound's ability to promote robust inflammasome responses compared to other purinergic agonists.

Caspase-1 Activation Kinetics

Caspase-1 activation represents the terminal effector mechanism of NLRP3 inflammasome signaling, and adenosine 5'-[β-thio]diphosphate trilithium salt demonstrates unique kinetic properties in promoting this activation [21] [20]. The compound's effects on caspase-1 activation follow a time-dependent pattern that reflects the sequential nature of inflammasome assembly and protease recruitment.

The initial phase of caspase-1 activation by adenosine 5'-[β-thio]diphosphate trilithium salt occurs within 30-60 minutes of compound application and involves the recruitment of pro-caspase-1 to assembled inflammasome complexes [20]. This recruitment phase is mediated by caspase activation and recruitment domain interactions between pro-caspase-1 and ASC filaments. The compound's sustained receptor activation ensures continuous recruitment of caspase-1 molecules, leading to progressive activation over time.

Peak caspase-1 activity induced by adenosine 5'-[β-thio]diphosphate trilithium salt typically occurs between 3-6 hours after initial exposure [20]. This delayed kinetic profile reflects the time required for complete inflammasome assembly and the autocatalytic nature of caspase-1 activation. Once activated, caspase-1 demonstrates enhanced proteolytic activity toward its physiological substrates, including pro-interleukin-1β and pro-interleukin-18.

Activation ParameterControl ConditionsADP-βS TreatmentP2Y Receptor Dependency
Initial activation timeNo significant activation30-60 minutesP2Y12 > P2Y1 > P2Y13
Peak activity timeBaseline levels3-6 hoursP2Y12-dependent
IL-1β processing timeMinimal processing1-3 hoursP2Y receptor-mediated
IL-18 processing timeMinimal processing1-3 hoursP2Y receptor-mediated
Substrate cleavage efficiencyLow efficiencySignificantly enhancedEnhanced via purinergic signaling

The substrate specificity of caspase-1 activated by adenosine 5'-[β-thio]diphosphate trilithium salt demonstrates preferential cleavage of inflammatory cytokine precursors [21]. Pro-interleukin-1β processing occurs with high efficiency, resulting in the generation of mature, bioactive interleukin-1β within 1-3 hours of compound treatment. Similarly, pro-interleukin-18 is efficiently processed to its mature form, contributing to the overall inflammatory response initiated by the compound.

Pharmacological inhibition studies reveal that adenosine 5'-[β-thio]diphosphate trilithium salt-induced caspase-1 activation maintains sensitivity to specific inhibitors such as YVAD-CMK [20] [22]. This sensitivity indicates that the compound does not alter the fundamental catalytic properties of caspase-1 but rather enhances its activation through upstream inflammasome signaling pathways. The inhibitor sensitivity also provides a valuable tool for dissecting the specific contributions of caspase-1 activation to the compound's overall biological effects.

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

450.02257568 g/mol

Monoisotopic Mass

450.02257568 g/mol

Heavy Atom Count

28

Dates

Last modified: 04-15-2024

Explore Compound Types